

# Preclinical Evaluation of Idh2R140Q-IN-1: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Idh2R140Q-IN-1*

Cat. No.: *B12401043*

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This technical guide provides an in-depth overview of the preclinical evaluation of **Idh2R140Q-IN-1**, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The IDH2 R140Q mutation is a key driver in several cancers, including acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

## Core Concepts and Mechanism of Action

The IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). The R140Q mutation in IDH2 confers a new enzymatic activity, enabling the NADPH-dependent reduction of  $\alpha$ -KG to D-2-HG.[1] This oncometabolite competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis.[2]

**Idh2R140Q-IN-1**, also identified as compound 36, is an orally active small molecule designed to selectively inhibit the IDH2 R140Q mutant enzyme. By blocking the production of D-2-HG, **Idh2R140Q-IN-1** aims to reverse the epigenetic blockade and induce the differentiation of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Idh2R140Q-IN-1** and provide comparative preclinical data for Enasidenib (AG-221), a well-characterized inhibitor of mutant IDH2.

Table 1: In Vitro Potency of **Idh2R140Q-IN-1**

Compound	Assay Type	Target	IC50 (nM)	Reference
Idh2R140Q-IN-1	Enzymatic Assay	IDH2 R140Q	29	[Wei Q, et al., 2023]
Idh2R140Q-IN-1	Cellular Assay	TF-1 (IDH2 R140Q)	10	[Wei Q, et al., 2023]
CP-17	Enzymatic Assay	IDH2 R140Q	40.75	[1][3]

Table 2: Preclinical Pharmacokinetics of IDH2 Inhibitors

Note: Specific pharmacokinetic data for **Idh2R140Q-IN-1** is not publicly available. The following data for Enasidenib (AG-221) in rats is provided as a representative example for a clinically approved IDH2 inhibitor.

Compound	Species	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng•h/mL)	Bioavailability (%)
Enasidenib (AG-221)	Rat	10 mg/kg	Oral	1550	4.0	28400	58

Table 3: Preclinical In Vivo Efficacy of IDH2 Inhibitors

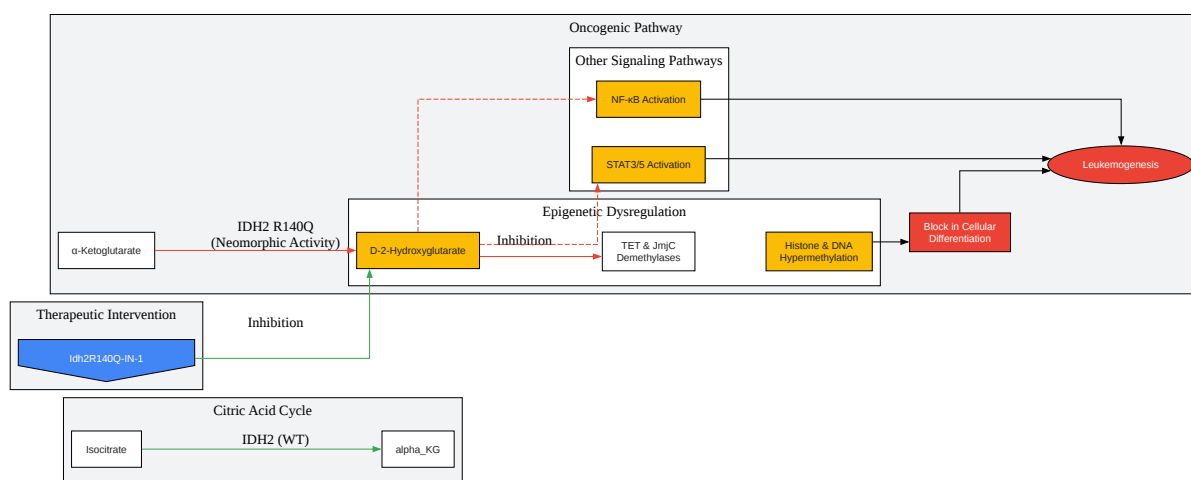
Note: Specific in vivo efficacy data for **Idh2R140Q-IN-1** is not publicly available. The following data for Enasidenib (AG-221) is provided as a representative example.

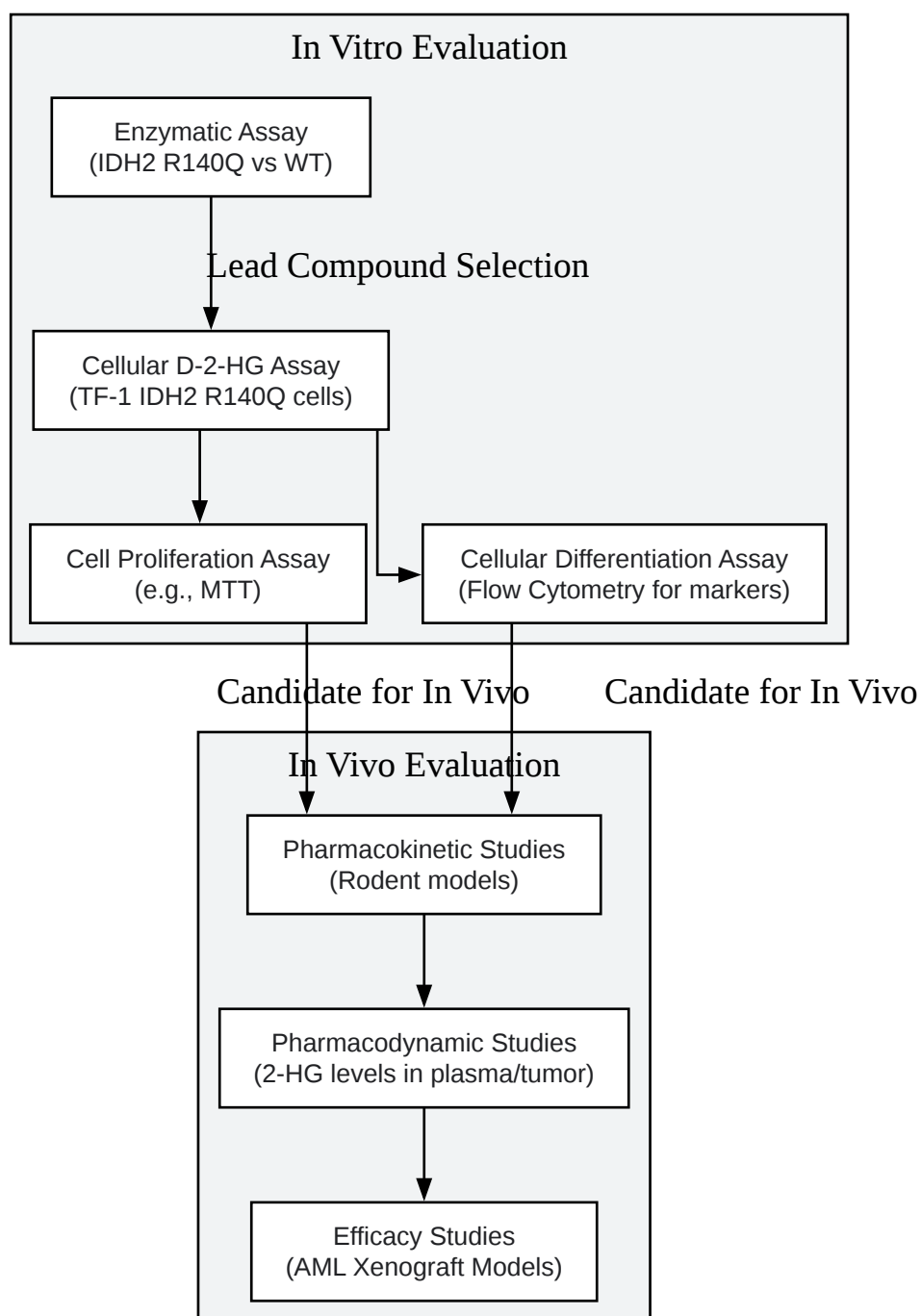
Compound	Model	Dosing	Efficacy Readout	Result	Reference
Enasidenib (AG-221)	U87MG IDH2 R140Q Xenograft	150 mg/kg BID, Oral	Tumor 2-HG Reduction	>90% reduction	<a href="#">[4]</a>
Enasidenib (AG-221)	Primary Human AML Xenograft (IDH2 R140Q)	100 mg/kg QD, Oral	Survival	Significant survival benefit	<a href="#">[5]</a>
Enasidenib (AG-221)	Primary Human AML Xenograft (IDH2 R140Q)	100 mg/kg QD, Oral	Myeloid Differentiation	Increased expression of CD11b, CD14, CD15	<a href="#">[5]</a>

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of IDH2 R140Q in Oncogenesis

The following diagram illustrates the central role of the IDH2 R140Q mutation in driving oncogenesis through the production of D-2-HG and its downstream effects on epigenetic regulation and cellular differentiation. Recent evidence also points to the activation of pro-survival signaling pathways such as STAT3/5 and NF-κB.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

